molecular formula C18H14Cl2N4O2 B1241073 2-chloro-5-[(2E)-2-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]hydrazinyl]benzoic acid

2-chloro-5-[(2E)-2-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]hydrazinyl]benzoic acid

Cat. No. B1241073
M. Wt: 389.2 g/mol
InChI Key: KWAMLKJCMIPJPG-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-[2-[(5-chloro-3-methyl-1-phenyl-4-pyrazolyl)methylidene]hydrazinyl]benzoic acid is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Pyrazolyl Quinoxalines : Research demonstrates the transformation of certain compounds into pyrazolyl quinoxalines, highlighting the versatility of these chemical structures in various syntheses (Kim et al., 2000).
  • Formation of Benzoxazepine and Benzothiazepine : Synthesis and biological evaluation of new benzoxazepine and benzothiazepine compounds exhibit the potential of these structures for diverse applications (Kaur et al., 2012).
  • Novel Hsp90 Inhibitor Synthesis : The creation of a new Hsp90 inhibitor showcases the capacity of these compounds for targeted applications in molecular biology and pharmacology (Wang Xiao-long, 2011).

Biological Activities

  • Antimicrobial Properties : Certain synthesized compounds demonstrate significant antimicrobial activities, highlighting the potential of these molecules in medicinal chemistry (Shaikh, 2013).
  • Antifungal and Antibacterial Agents : Synthesized triazolylindole derivatives exhibit notable antifungal and antibacterial activities, underscoring their potential in developing new therapeutic agents (Singh & Vedi, 2014).
  • Potential for Antihypertensive Activity : Certain phthalazinone derivatives show promise for antihypertensive applications, indicating their potential in cardiovascular drug development (Yassin et al., 1990).

Photophysical and Thermal Properties

  • Solvatochromic and Thermal Properties : Arylhydrazones of β-diketones exhibit interesting solvatochromic and thermal properties, suggesting their potential in material science applications (Ma et al., 2012).
  • Fluorescent Zn(II) Sensors : Asymmetrically derivatized fluorescein-based dyes have been developed as Zn(II) sensors, indicating applications in biological imaging and analytical chemistry (Nolan et al., 2006).

properties

Molecular Formula

C18H14Cl2N4O2

Molecular Weight

389.2 g/mol

IUPAC Name

2-chloro-5-[(2E)-2-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]hydrazinyl]benzoic acid

InChI

InChI=1S/C18H14Cl2N4O2/c1-11-15(17(20)24(23-11)13-5-3-2-4-6-13)10-21-22-12-7-8-16(19)14(9-12)18(25)26/h2-10,22H,1H3,(H,25,26)/b21-10+

InChI Key

KWAMLKJCMIPJPG-UFFVCSGVSA-N

Isomeric SMILES

CC1=NN(C(=C1/C=N/NC2=CC(=C(C=C2)Cl)C(=O)O)Cl)C3=CC=CC=C3

SMILES

CC1=NN(C(=C1C=NNC2=CC(=C(C=C2)Cl)C(=O)O)Cl)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=C1C=NNC2=CC(=C(C=C2)Cl)C(=O)O)Cl)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-5-[(2E)-2-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]hydrazinyl]benzoic acid
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2-chloro-5-[(2E)-2-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]hydrazinyl]benzoic acid
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2-chloro-5-[(2E)-2-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]hydrazinyl]benzoic acid

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